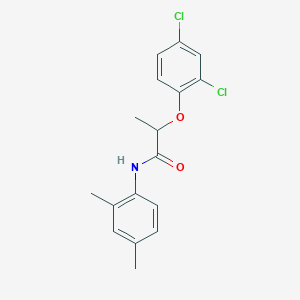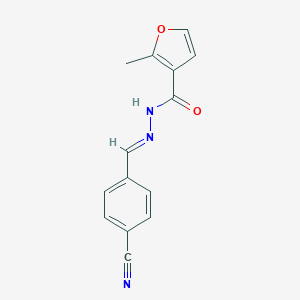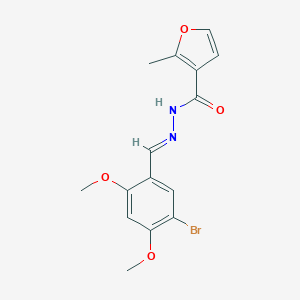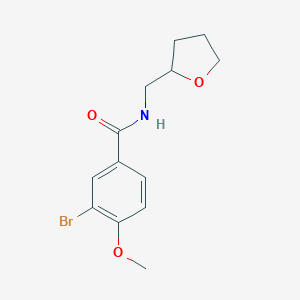
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C13H16BrNO3 It is characterized by the presence of a bromine atom, a methoxy group, and a tetrahydrofuran-2-ylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Amidation: The final step involves the formation of the amide bond by reacting the brominated and methoxylated benzene derivative with tetrahydrofuran-2-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 3-bromo-4-formyl-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Reduction: Formation of 4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may facilitate binding to active sites, while the tetrahydrofuran-2-ylmethyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methoxybenzamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may affect its solubility and binding properties.
4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the bromine atom, which may influence its reactivity and biological activity.
3-bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the methoxy group, which may alter its electronic properties and interactions.
Uniqueness
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide is unique due to the combination of the bromine atom, methoxy group, and tetrahydrofuran-2-ylmethyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H16BrNO3 |
|---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16BrNO3/c1-17-12-5-4-9(7-11(12)14)13(16)15-8-10-3-2-6-18-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,16) |
InChI Key |
IPSYVIKUJIOJLT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


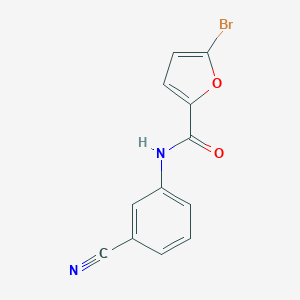
![N-[2-(anilinocarbonyl)phenyl]-5-bromo-2-furamide](/img/structure/B322742.png)
![N-[2-(aminocarbonyl)phenyl]-5-bromo-2-furamide](/img/structure/B322743.png)
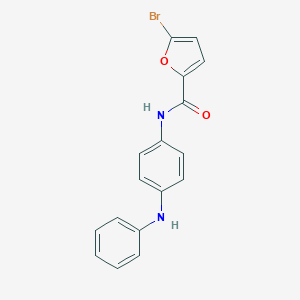
![propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B322748.png)
![N-[(3-acetylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B322749.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B322750.png)
![Methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B322754.png)
![Ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322755.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322757.png)
![2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B322758.png)
